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Cat. No.: B589749 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of ((1S,3R)-3-
aminocyclopentyl)methanol, a valuable chiral building block in modern pharmaceutical

synthesis. While not a pharmacologically active agent with a distinct mechanism of action, its

stereochemically defined structure is critical for the enantioselective synthesis of complex drug

molecules. This document details its physicochemical properties, outlines a representative

synthetic protocol for a closely related analog, and illustrates its role in the construction of

therapeutically significant compounds. The importance of its specific stereoisomerism in drug

design and development is also discussed.

Introduction: The Significance of Chirality in Drug
Development
Chirality is a fundamental property of many drug molecules, with different enantiomers often

exhibiting distinct pharmacological and toxicological profiles. The use of stereochemically pure

starting materials is therefore a cornerstone of modern medicinal chemistry, enabling the

synthesis of single-enantiomer drugs with improved efficacy and safety. ((1S,3R)-3-
aminocyclopentyl)methanol represents a key chiral intermediate, providing a rigid

cyclopentane scaffold with two defined stereocenters and versatile amino and hydroxymethyl

functional groups for further chemical elaboration.
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Physicochemical Properties
A summary of the key computed physicochemical properties for ((1S,3R)-3-
aminocyclopentyl)methanol and its hydrochloride salt is presented below. These properties

are essential for its handling, formulation, and reaction optimization.

Property
((1S,3R)-3-
aminocyclopentyl)
methanol

((1S,3R)-3-
aminocyclopentyl)
methanol HCl

Reference

Molecular Formula C₆H₁₃NO C₆H₁₄ClNO [1][2]

Molecular Weight 115.17 g/mol 151.63 g/mol [1][2]

IUPAC Name

((1S,3R)-3-

aminocyclopentyl)met

hanol

((1S,3R)-3-

aminocyclopentyl)met

hanol;hydrochloride

[1][2]

CAS Number 1110772-11-6 688810-06-2 [2]

Topological Polar

Surface Area
46.3 Å² 46.2 Å² [1][2]

Hydrogen Bond Donor

Count
2 3 [1][2]

Hydrogen Bond

Acceptor Count
2 2 [1][2]

Rotatable Bond Count 1 1 [1][2]

Role in Asymmetric Synthesis
The primary utility of ((1S,3R)-3-aminocyclopentyl)methanol lies in its application as a chiral

starting material for the synthesis of more complex molecules. Its rigid cyclopentane core helps

to control the spatial orientation of substituents, while the amino and hydroxyl groups provide

reactive handles for a variety of chemical transformations.

While specific examples detailing the direct use of ((1S,3R)-3-aminocyclopentyl)methanol in
the synthesis of an approved drug are not readily available in the public domain, the closely
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related analog, (1R,3S)-3-aminocyclopentanol, is a well-documented key intermediate in the

synthesis of the anti-HIV drug, Bictegravir. The synthetic principles and the importance of the

stereochemistry are directly translatable.

Below is a diagram illustrating a generalized synthetic pathway for a chiral intermediate, based

on a patented method for the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride.[3]
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Step 1: Asymmetric Reduction

Step 2: Rearrangement & Cyclization

Step 3: Hydrolysis

3-carbonyl
cyclopentanecarboxylic acid

(3R)-3-hydroxycyclopentanecarboxylic acid

Enzyme-catalyzed
reduction

(1R,5S)-2-oxygen-4-azabicyclo
[3.2.1]octane-3-ketone

Diphenyl phosphorazidate
(DPPA), Toluene, 70-80°C

(1R,3S)-3-aminocyclopentanol
hydrochloride

4M HCl, 95-100°C

Starting Materials

Synthesis Final Product

3-carbonyl cyclopentanecarboxylic acid

Asymmetric Reduction

Reagents for Step 1

Rearrangement & Cyclization Hydrolysis (1R,3S)-3-aminocyclopentanol
hydrochloride

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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